molecular formula C17H18O4 B180558 Ethyl 4-(benzyloxy)-3-methoxybenzoate CAS No. 185033-64-1

Ethyl 4-(benzyloxy)-3-methoxybenzoate

Cat. No. B180558
CAS RN: 185033-64-1
M. Wt: 286.32 g/mol
InChI Key: NCMSHHQTVHPWPA-UHFFFAOYSA-N
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Description

Ethyl 4-(benzyloxy)-3-methoxybenzoate is a chemical compound with the empirical formula C16H16O3 . It has a molecular weight of 256.30 .


Molecular Structure Analysis

The molecular structure of Ethyl 4-(benzyloxy)-3-methoxybenzoate can be represented by the SMILES string O=C(OCC)C(C=C1)=CC=C1OCC2=CC=CC=C2 . The InChI representation is 1S/C16H16O3/c1-2-18-16(17)14-8-10-15(11-9-14)19-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 4-(benzyloxy)-3-methoxybenzoate is a solid compound . It has a molecular weight of 256.30 .

Scientific Research Applications

  • Chemical Synthesis and Characterization : This compound and its derivatives are often synthesized for research in organic chemistry. For example, Ali et al. (1998) isolated benzoic acid derivatives, including compounds similar to Ethyl 4-(benzyloxy)-3-methoxybenzoate, from the aerial parts of Stocksia brahuica, using mass and NMR spectroscopy for identification (Ali, Ahmad, Zahid, & Tareen, 1998).

  • Pharmacological Potential : Some studies explore the potential pharmacological activities of these compounds. For instance, Baggaley et al. (1977) synthesized compounds related to Ethyl 4-(benzyloxy)-3-methoxybenzoate and evaluated them for potential hypolipidemic activity in rats (Baggaley, Fears, Hindley, Morgan, Murrell, & Thorne, 1977).

  • Role in Chemical Reactions : Such compounds also serve as intermediates or reactants in various chemical reactions. For example, Fujii, Ohba, & Suzuki (1985) used a derivative in the synthesis of a tricyclic ester, a key intermediate for chiral syntheses of Alangium alkaloids (Fujii, Ohba, & Suzuki, 1985).

  • Anticancer and Antiangiogenic Research : In cancer research, Romagnoli et al. (2015) evaluated derivatives for antiproliferative activity against cancer cells, showing that certain compounds had in vivo antitumor activity (Romagnoli et al., 2015).

  • Biological Activity Studies : Ethyl 4-(benzyloxy)-3-methoxybenzoate derivatives are also explored for their biological activities. Raghavendra et al. (2016) synthesized new compounds and screened them for antimicrobial and antioxidant activities, with some showing remarkable properties (Raghavendra et al., 2016).

  • Material Science Applications : In the field of material science, such compounds can be used in the development of new materials with specific properties. For instance, McPherson & Ponder (1976) conducted a study involving ethyl derivatives for the synthesis of benzofuran compounds, which could have applications in material science (McPherson & Ponder, 1976).

properties

IUPAC Name

ethyl 3-methoxy-4-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-3-20-17(18)14-9-10-15(16(11-14)19-2)21-12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMSHHQTVHPWPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(benzyloxy)-3-methoxybenzoate

Synthesis routes and methods

Procedure details

Benzyl bromide was reacted with ethyl vanillate using the conditions described in Example 1 to give ethyl 4-benzyloxy-3-methoxybenzoate in 97% yield m.p. 72°-74° C. Following the procedures described in the portion of Example 6 which is concerned with the preparation of starting materials the product so obtained was reacted with thiazol-2-yl-lithium and the resultant product was reacted with ethylmagnesium iodide to give the required starting material as an oil in 20% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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